molecular formula C11H24O B14736496 2-Methyl-3-(propan-2-yl)heptan-3-ol CAS No. 5340-35-2

2-Methyl-3-(propan-2-yl)heptan-3-ol

Cat. No.: B14736496
CAS No.: 5340-35-2
M. Wt: 172.31 g/mol
InChI Key: JEVTXHCZDDBPDA-UHFFFAOYSA-N
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Description

2-Methyl-3-(propan-2-yl)heptan-3-ol is an organic compound with the molecular formula C11H24O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(propan-2-yl)heptan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) reacts with a suitable ketone (such as 2-methyl-3-heptanone) to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(propan-2-yl)heptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the alcohol to the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: 2-Methyl-3-(propan-2-yl)heptan-3-one (ketone) or 2-Methyl-3-(propan-2-yl)heptanoic acid (carboxylic acid).

    Reduction: 2-Methyl-3-(propan-2-yl)heptane (alkane).

    Substitution: 2-Methyl-3-(propan-2-yl)heptyl chloride or bromide (halides).

Scientific Research Applications

2-Methyl-3-(propan-2-yl)heptan-3-ol has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(propan-2-yl)heptan-3-ol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chains can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanol: A tertiary alcohol with a similar structure but different alkyl groups.

    3-Methyl-3-pentanol: Another tertiary alcohol with a shorter carbon chain.

    2-Methyl-3-butanol: A secondary alcohol with a similar branching pattern.

Uniqueness

2-Methyl-3-(propan-2-yl)heptan-3-ol is unique due to its specific branching and the presence of a tertiary hydroxyl group. This structure imparts distinct physical and chemical properties, such as higher boiling points and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

CAS No.

5340-35-2

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

2-methyl-3-propan-2-ylheptan-3-ol

InChI

InChI=1S/C11H24O/c1-6-7-8-11(12,9(2)3)10(4)5/h9-10,12H,6-8H2,1-5H3

InChI Key

JEVTXHCZDDBPDA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)C)(C(C)C)O

Origin of Product

United States

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